molecular formula C54H83F3N16O16 B8085429 Gp100 (25-33), human (TFA)

Gp100 (25-33), human (TFA)

Cat. No.: B8085429
M. Wt: 1269.3 g/mol
InChI Key: AMPYXIVBTPUCTP-CUHBSSGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hgp100 (25-33) (TFA) is a peptide fragment derived from the human melanoma antigen gp100. This compound consists of the amino acids 25-33 of the gp100 protein and is recognized by T cells. It is a 9-amino acid epitope restricted by the H-2Db molecule and is used in various scientific research applications, particularly in immunology and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hgp100 (25-33) (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Industrial Production Methods

Industrial production of Hgp100 (25-33) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Hgp100 (25-33) (TFA) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids .

Scientific Research Applications

Hgp100 (25-33) (TFA) has several scientific research applications:

Mechanism of Action

Hgp100 (25-33) (TFA) exerts its effects by being presented on the surface of antigen-presenting cells (APCs) in the context of the H-2Db molecule. This presentation is recognized by specific T cell receptors (TCRs) on CD8+ T cells, leading to T cell activation and subsequent immune responses. The molecular targets involved include the gp100 antigen and the H-2Db molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hgp100 (25-33) (TFA) is unique due to its specific sequence and the presence of the TFA group, which can influence its solubility and stability. Its recognition by T cells in the context of the H-2Db molecule makes it particularly valuable for immunological studies .

Biological Activity

Gp100 (25-33), a peptide derived from the human melanoma antigen gp100, has garnered significant attention in immunological research, particularly in the context of melanoma treatment. This peptide, specifically the sequence KVPRNQDWL , is a critical epitope recognized by CD8+ T cells and plays a vital role in eliciting immune responses against melanoma cells. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Overview of Gp100 (25-33)

Gp100 is a melanosomal differentiation antigen expressed in both normal melanocytes and melanoma cells. The specific peptide fragment (25-33) is recognized by T cells restricted by the H-2Db major histocompatibility complex (MHC) class I molecule, making it an essential target for immunotherapy strategies aimed at enhancing anti-tumor immunity.

Key Characteristics

  • Sequence : KVPRNQDWL
  • Molecular Weight : 1155.3 Da
  • HPLC Purity : ≥ 95%
  • Storage Conditions : -20°C

Gp100 (25-33) activates CD8+ T cells that can specifically recognize melanoma cells, such as B16 melanoma, while sparing normal melanocytes. This selective recognition is crucial for developing effective cancer immunotherapies.

Immunogenicity Studies

Research has shown that the human version of gp100 exhibits greater immunogenicity compared to its mouse counterpart. For instance, studies indicated that immunization with recombinant vaccinia virus encoding human gp100 led to a robust CD8+ T cell response capable of recognizing both human and mouse gp100 . The differences in immunogenicity are attributed to variations in the amino acid sequence affecting MHC class I binding affinity.

Case Studies and Research Findings

  • Tumor Immunity Induction :
    • In a study involving C57BL/6 mice, vaccination with a minigene construct containing hgp100 (25-33) resulted in protective immunity against B16 melanoma. Mice receiving this construct demonstrated significant tumor rejection capabilities, emphasizing the importance of this epitope in inducing anti-tumor responses .
  • Combination Therapies :
    • A notable study combined liposomal gp100 vaccines with anti-PD-1 monoclonal antibodies, which significantly enhanced therapeutic efficacy in melanoma models. The combination therapy led to improved survival rates and reduced tumor growth compared to controls .
  • Adoptive Cell Transfer (ACT) :
    • Research indicated that pre-treatment with hgp100 (25-33) enhanced the effectiveness of ACT using Pmel-1 TCR transgenic CD8 T cells. This approach demonstrated improved recognition and elimination of B16 melanoma cells, highlighting the potential of using hgp100 in conjunction with other immunotherapeutic strategies .

Data Table: Summary of Key Studies on Gp100 (25-33)

StudyMethodologyFindings
Vaccination with rVV encoding hgp100Induced specific CD8+ T cell response; effective against B16 melanoma
Liposomal gp100 + anti-PD-1 mAbEnhanced survival and reduced tumor volume
TriVax + c-di-GMPIncreased endogenous CD8 T cell responses; slowed tumor growth

Q & A

Basic Research Questions

Q. What is the structural and functional significance of Gp100 (25-33), human (TFA) in melanoma research?

Gp100 (25-33), human (TFA) is a 9-amino acid peptide (sequence: KVPRNQDWL) derived from residues 25–33 of the human melanoma-associated antigen gp100. It is an H-2Db-restricted epitope critical for activating CD8+ T cells, which recognize and target melanoma cells . Its structural stability and MHC-I binding affinity make it a key tool for studying T-cell responses in vitro (e.g., ELISPOT, intracellular cytokine staining) and in preclinical models .

Q. How should researchers prepare and store Gp100 (25-33), human (TFA) for experimental use?

The peptide is typically lyophilized and stored at -20°C for long-term stability. For solubility, DMSO is recommended for initial stock solutions (e.g., 50 mg/mL), followed by dilution in aqueous buffers or saline. Avoid repeated freeze-thaw cycles, as this may degrade the peptide . For in vivo studies, formulations using solvents like PEG300 or Tween 80 are advised to enhance bioavailability .

Q. What are the standard assays for evaluating T-cell responses to Gp100 (25-33), human (TFA)?

Common assays include:

  • ELISPOT : Measures IFN-γ secretion by antigen-specific T cells.
  • Intracellular Cytokine Staining (ICS) : Quantifies cytokine production (e.g., IFN-γ, TNF-α) at the single-cell level.
  • Tetramer Staining : Identifies T cells with TCRs specific for the H-2Db/Gp100 complex. Controls should include irrelevant peptides and MHC-mismatched cells to validate specificity .

Advanced Research Questions

Q. How do sequence variations between human and mouse Gp100 (25-33) impact cross-species studies?

The mouse homolog (Mgp100 (25-33)) shares sequence homology but differs in the first three N-terminal residues (EGS vs. KVP in humans). This alters MHC-I binding stability and T-cell activation potency, necessitating careful model selection. For example, human-derived peptides may require transgenic mice expressing H-2Db to mimic human immune responses .

Q. What methodological strategies address discrepancies in T-cell activation data across studies?

Contradictions in T-cell response magnitude (e.g., IFN-γ levels) may arise from differences in:

  • Peptide purity : Use batches with ≥95% purity to minimize off-target effects .
  • Antigen-presenting cells (APCs) : Primary dendritic cells vs. immortalized lines (e.g., EL4-HHD) can alter presentation efficiency .
  • Adjuvant use : In vivo studies often require co-administration with adjuvants like Freund’s Complete Adjuvant to enhance immunogenicity .

Q. How can researchers optimize Gp100 (25-33), human (TFA) dosing for in vivo tumor models?

Dose optimization should balance efficacy and toxicity. For subcutaneous B16 melanoma models, typical protocols use 50–100 µg peptide per mouse, administered weekly with adjuvants. Monitor tumor growth kinetics and T-cell infiltration via flow cytometry . Note that high doses may induce T-cell exhaustion, necessitating titration studies .

Q. What mechanisms underlie the variable clinical efficacy of Gp100 (25-33)-based vaccines?

Despite robust preclinical data, clinical trials often show limited efficacy due to:

  • Tumor microenvironment (TME) factors : PD-L1 upregulation or regulatory T-cell infiltration can suppress effector T cells .
  • Epitope spreading : Combining Gp100 (25-33) with other tumor antigens (e.g., MART-1) may broaden immune responses .
  • Delivery systems : Liposomal formulations or viral vectors enhance MHC-I presentation compared to soluble peptides .

Methodological and Data Analysis Questions

Q. How should researchers handle solubility challenges with Gp100 (25-33), human (TFA) in cell-based assays?

If the peptide precipitates in aqueous buffers, pre-solubilize in DMSO (≤1% final concentration) or use detergents like Tween 80 (0.05%). For in vitro T-cell stimulation, validate peptide activity via dose-response curves to confirm biological activity despite solubility limitations .

Q. What statistical approaches are recommended for analyzing ELISPOT or ICS data?

Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed data. For longitudinal studies, mixed-effects models account for inter-mouse variability. Normalize responses to background (irrelevant peptide) and report fold changes with 95% confidence intervals .

Q. How can researchers validate the specificity of Gp100 (25-33)-reactive T cells?

Combine tetramer staining with functional assays (e.g., killing assays against gp100-expressing B16 cells). CRISPR-mediated knockout of H-2Db in target cells can confirm MHC restriction .

Comparative and Mechanistic Questions

Q. How does Gp100 (25-33), human (TFA) compare to other melanoma antigens (e.g., MART-1) in eliciting antitumor immunity?

Gp100 (25-33) exhibits lower baseline immunogenicity than MART-1 but can synergize in multi-epitope vaccines. Preclinical studies show enhanced tumor clearance when both antigens are co-administered, likely due to reduced immune escape .

Q. What role do post-translational modifications play in Gp100 (25-33) immunogenicity?

Glycosylation or phosphorylation of the full-length gp100 protein may obscure the 25–33 epitope in vivo. Using synthetic peptides bypasses this issue, but researchers should assess whether modified forms (e.g., citrullinated variants) improve MHC-I binding .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H82N16O14.C2HF3O2/c1-26(2)21-37(51(81)82)66-46(76)34(22-28-25-60-31-13-6-5-11-29(28)31)63-48(78)36(24-41(71)72)65-45(75)33(16-17-39(55)69)61-47(77)35(23-40(56)70)64-44(74)32(14-9-19-59-52(57)58)62-49(79)38-15-10-20-68(38)50(80)42(27(3)4)67-43(73)30(54)12-7-8-18-53;3-2(4,5)1(6)7/h5-6,11,13,25-27,30,32-38,42,60H,7-10,12,14-24,53-54H2,1-4H3,(H2,55,69)(H2,56,70)(H,61,77)(H,62,79)(H,63,78)(H,64,74)(H,65,75)(H,66,76)(H,67,73)(H,71,72)(H,81,82)(H4,57,58,59);(H,6,7)/t30-,32-,33-,34-,35-,36-,37-,38-,42-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPYXIVBTPUCTP-CUHBSSGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H83F3N16O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.